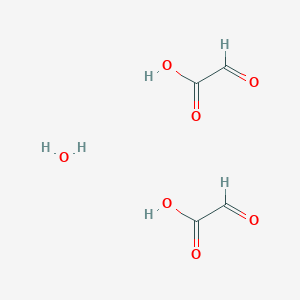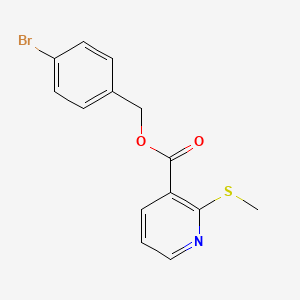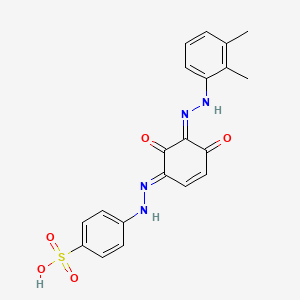
oxaldehydic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxaldehydic acid;hydrate, also known as glyoxylic acid monohydrate, is an organic compound with the molecular formula C2H4O4. It is a colorless solid that occurs naturally and is useful industrially. This compound is a key intermediate in various biochemical pathways and is widely used in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxaldehydic acid;hydrate can be synthesized through several methods:
Oxidation of Glyoxal: Glyoxal can be oxidized using hot nitric acid to produce this compound.
Electrosynthesis from Oxalic Acid: Oxalic acid can be converted to this compound using lead dioxide cathodes in a sulfuric acid electrolyte.
Ozonolysis of Maleic Acid: Maleic acid can be ozonized in solution to yield this compound.
Industrial Production Methods
Industrially, this compound is often produced from glyoxal through catalytic, electrochemical, and enzymatic methods. These methods are preferred due to their efficiency and scalability .
Análisis De Reacciones Químicas
Oxaldehydic acid;hydrate undergoes various chemical reactions:
Oxidation: It can be oxidized to oxalic acid using strong oxidizing agents like nitric acid.
Reduction: It can be reduced to glycolic acid using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: It reacts with phenols in the presence of an acid catalyst to form various aromatic compounds.
Common reagents used in these reactions include nitric acid, sodium borohydride, and phenols. The major products formed include oxalic acid, glycolic acid, and various aromatic compounds .
Aplicaciones Científicas De Investigación
Oxaldehydic acid;hydrate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of oxaldehydic acid;hydrate involves its conversion to glyoxylate, which participates in various biochemical pathways. In aqueous solution, it exists in equilibrium with its hydrate form, dihydroxyacetic acid . This equilibrium is influenced by factors such as pH and temperature .
Comparación Con Compuestos Similares
Oxaldehydic acid;hydrate is similar to other C2 carboxylic acids such as:
Formic Acid: Unlike this compound, formic acid does not contain an aldehyde group.
Acetic Acid: Acetic acid lacks the aldehyde functional group present in this compound.
Glycolic Acid: Glycolic acid is the reduced form of this compound and lacks the aldehyde group.
This compound is unique due to its bifunctional nature, containing both an aldehyde and a carboxylic acid group, making it a versatile reagent in organic synthesis .
Propiedades
Fórmula molecular |
C4H6O7 |
|---|---|
Peso molecular |
166.09 g/mol |
Nombre IUPAC |
oxaldehydic acid;hydrate |
InChI |
InChI=1S/2C2H2O3.H2O/c2*3-1-2(4)5;/h2*1H,(H,4,5);1H2 |
Clave InChI |
LAHAGFQUPZWPAZ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C(=O)O.C(=O)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356073.png)
![2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine](/img/structure/B13356090.png)
![(2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13356098.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate](/img/structure/B13356109.png)


![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)

methanone](/img/structure/B13356141.png)


![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)
![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)
